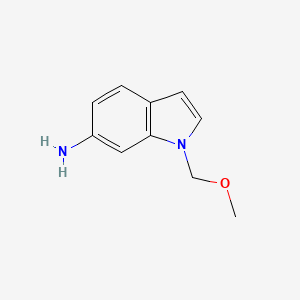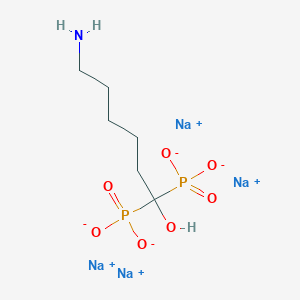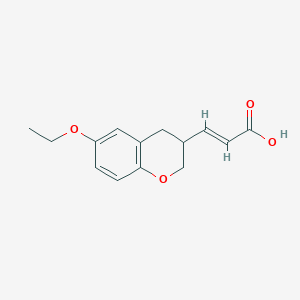
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one (CAS No. 1251312-62-5) is a chemical compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . Its structure features a quinoline ring system with a fluorine atom at the 7-position and two methyl groups at the 2- and 8-positions.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound may involve cyclization reactions starting from appropriate precursors. specific literature references for its synthesis are limited.
Industrial Production Methods:: Information regarding industrial-scale production methods for 7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one is scarce. It is likely that research and development in this area are ongoing.
Analyse Chemischer Reaktionen
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidation of the methyl groups or the quinoline ring.
Reduction: Reduction of the carbonyl group or the fluorine atom.
Substitution: Substitution reactions at the quinoline ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the position of substitution or modification.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one’s applications span several scientific fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: It may be used as a probe or ligand in biological studies.
Medicine: Research may explore its potential as a drug candidate.
Industry: Its unique structure could find applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are challenging due to limited data, researchers may explore related quinoline derivatives. Some similar compounds include fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine .
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
7-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
QEZYMIPYDWZSRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)




![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




